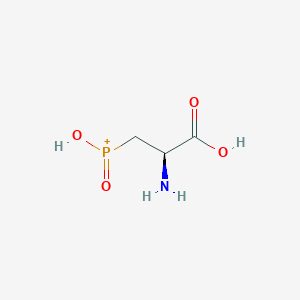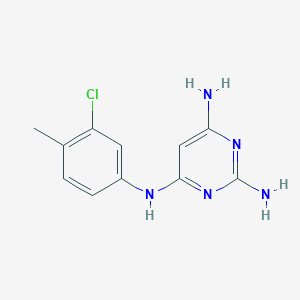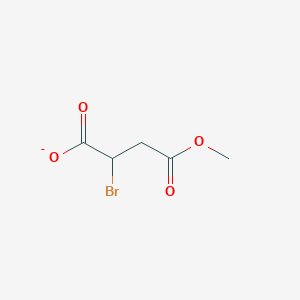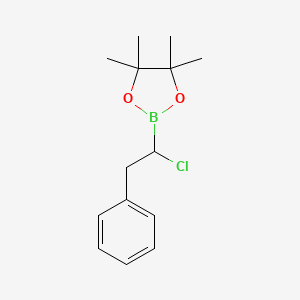
2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-chloro-2-phenylethane with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: The boron atom can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium phosphate. The reactions are often performed in solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include various substituted phenylethyl derivatives.
Coupling Reactions: Products include biaryl compounds, which are valuable in pharmaceuticals and materials science.
科学研究应用
2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of 2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to act as a boron source in various chemical reactions. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
1-Chloro-2-phenylethane: Similar structure but lacks the boron-containing dioxaborolane ring.
Phenylboronic Acid: Contains a boron atom but lacks the chloro-phenylethyl group.
Uniqueness
2-(1-Chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a chloro-phenylethyl group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
属性
CAS 编号 |
94242-82-7 |
|---|---|
分子式 |
C14H20BClO2 |
分子量 |
266.57 g/mol |
IUPAC 名称 |
2-(1-chloro-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI 键 |
XASQMYUOXSIRSR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
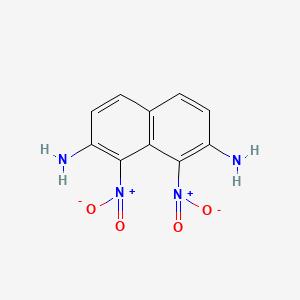
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
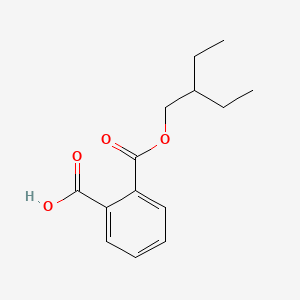
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
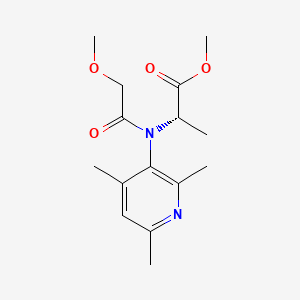
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
